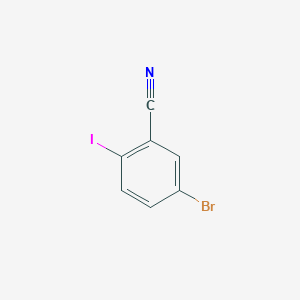

5-Bromo-2-iodobenzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGKPMMZNMQXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427307 | |

| Record name | 5-Bromo-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121554-10-7 | |

| Record name | 5-Bromo-2-iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121554-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Iodobenzonitrile and Its Precursors

Established Synthetic Pathways to 5-Bromo-2-iodobenzonitrile

The direct synthesis of this compound can be approached through methods that strategically install the three substituents onto the aromatic ring. These methods include regioselective halogenation, cyanation of appropriately substituted anilines, and advanced multi-component reactions.

Regioselective Halogenation Strategies

Regioselective halogenation is a fundamental strategy for the synthesis of polysubstituted aromatic compounds. The directing effects of existing substituents on the benzene (B151609) ring guide the position of incoming electrophiles. In the context of this compound, a plausible strategy involves the sequential halogenation of a benzonitrile (B105546) precursor.

A notable example of a regioselective halogenation strategy in the synthesis of a related compound is the preparation of 5-bromo-2-fluorobenzonitrile (B68940). This synthesis starts from o-fluorobenzoyl chloride, which is first converted to o-fluorobenzamide by reaction with ammonia (B1221849) water. The o-fluorobenzamide is then dehydrated to yield o-fluorobenzonitrile. The final step involves the bromination of o-fluorobenzonitrile using a brominating agent such as dibromohydantoin in concentrated sulfuric acid to afford 5-bromo-2-fluorobenzonitrile nih.gov. This process highlights how the electronic properties of the fluorine and cyano groups direct the incoming bromine to the desired position.

Similarly, the synthesis of 5-bromo-2-chlorobenzoic acid involves the bromination of 2-chlorobenzonitrile (B47944) as a key step, followed by hydrolysis of the nitrile group organic-chemistry.org. This again demonstrates the principle of regioselective electrophilic aromatic substitution in the synthesis of dihalogenated benzene derivatives.

Cyanation Reactions for Nitrile Group Introduction

The introduction of a nitrile group is a critical step in the synthesis of benzonitriles. A powerful and widely used method for this transformation is the Sandmeyer reaction, which converts an aryl diazonium salt to a benzonitrile using a cyanide source, typically a copper(I) cyanide salt chemicalbook.com.

A direct synthetic route to this compound can be envisioned starting from 2-amino-5-bromobenzonitrile (B185297). This precursor can be synthesized through various methods, including the multi-step conversion of 5-chloroanthranilic acid to 2-amino-5-chlorobenzamide, followed by dehydration fu-berlin.de. Although a specific procedure for the diazotization of 2-amino-5-bromobenzonitrile followed by iodination to yield this compound is not extensively detailed in the provided results, the Sandmeyer reaction provides a well-established precedent for such a transformation. The general mechanism involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then treated with a solution containing the iodide anion, often from potassium iodide, to displace the diazonium group and install the iodine atom chemicalbook.com.

| Reaction Step | Reagents and Conditions | Product |

| Diazotization | 2-amino-5-bromobenzonitrile, NaNO₂, aq. acid (e.g., H₂SO₄ or HCl), 0-5 °C | 5-bromo-2-cyanobenzenediazonium salt |

| Iodination | 5-bromo-2-cyanobenzenediazonium salt, KI(aq) | This compound |

Multi-Component and Cascade Reaction Approaches

Multi-component reactions (MCRs) and cascade reactions represent highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more starting materials nih.govrsc.org. These reactions are characterized by their high atom economy and procedural simplicity. While specific examples of MCRs or cascade reactions leading directly to this compound are not prevalent in the literature, the principles of these methodologies suggest potential synthetic routes.

A hypothetical multi-component approach could involve the reaction of a suitably substituted 1,3-dicarbonyl compound, a source of ammonia, and a halogenated electrophile in a one-pot process. Such reactions are known to produce highly substituted aromatic and heterocyclic systems chemicalbook.com.

Cascade reactions, which involve a sequence of intramolecular reactions initiated by a single event, also offer a powerful tool for the synthesis of complex aromatic systems. For instance, cascade reactions of ortho-carbonyl-substituted benzonitriles have been utilized to synthesize isoindolin-1-ones. While not directly yielding this compound, these examples demonstrate the potential of cascade strategies in the functionalization of benzonitrile derivatives.

Synthesis of Halogenated Benzonitrile Derivatives

The synthesis of halogenated benzonitriles often proceeds through the functionalization of pre-existing aromatic precursors. This can involve the conversion of other functional groups into the desired halogen or nitrile moieties or the direct introduction of halogens onto a benzonitrile scaffold.

Precursor Synthesis and Functional Group Interconversions (e.g., from 5-bromo-2-aminobenzoic acid)

A common and effective strategy for synthesizing halogenated benzonitriles involves the chemical modification of readily available precursors. 5-Bromo-2-aminobenzoic acid is a versatile starting material for the synthesis of this compound. The synthesis of 5-bromo-2-aminobenzoic acid itself can be achieved by the bromination of 2-aminobenzoic acid fu-berlin.de.

The conversion of 5-bromo-2-aminobenzoic acid to this compound can be accomplished through a multi-step sequence. First, the amino group is converted to an iodo group via a diazotization-iodination reaction, similar to the Sandmeyer reaction. This yields 5-bromo-2-iodobenzoic acid. Subsequently, the carboxylic acid functional group can be converted to a nitrile. This transformation can be achieved through several methods, such as conversion to the primary amide followed by dehydration.

A detailed procedure for the synthesis of the intermediate, 5-bromo-2-iodobenzoic acid, from 2-amino-5-bromobenzoic acid is well-documented. The process involves the diazotization of the amino group with sodium nitrite in an acidic medium, followed by the introduction of an iodide source, such as potassium iodide.

Table of Reaction Conditions for the Synthesis of 5-Bromo-2-iodobenzoic acid

| Step | Reagents | Conditions |

|---|---|---|

| Diazotization | 2-Amino-5-bromobenzoic acid, NaNO₂, H₂SO₄/H₂O | 0-5 °C |

Once 5-bromo-2-iodobenzoic acid is obtained, the carboxylic acid can be converted to the nitrile. A common method involves the conversion of the carboxylic acid to the corresponding primary amide, which is then dehydrated using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the benzonitrile.

Derivatization via Electrophilic Aromatic Substitution

The synthesis of this compound can also be approached by the direct halogenation of a benzonitrile precursor through electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the aromatic ring.

The cyano group (-CN) is a deactivating, meta-directing group. Halogens, such as bromine and iodine, are also deactivating but are ortho, para-directing. Therefore, the order of introduction of the substituents is crucial for achieving the desired 5-bromo-2-iodo substitution pattern.

For instance, the electrophilic iodination of 5-bromobenzonitrile would likely be challenging and may not yield the desired 2-iodo product with high selectivity due to the deactivating nature of both the bromo and cyano groups. The directing effects would favor substitution at other positions.

Conversely, the electrophilic bromination of 2-iodobenzonitrile (B177582) would be influenced by the ortho, para-directing iodo group and the meta-directing cyano group. The iodo group would direct the incoming bromine to the positions ortho and para to it (positions 3 and 6, and position 4 respectively). The cyano group would direct the incoming bromine to the position meta to it (position 4). Therefore, a mixture of products would be expected, with the desired 5-bromo isomer potentially being a minor product. Achieving high regioselectivity in such direct halogenations can be difficult and often requires specific catalysts or reaction conditions to control the substitution pattern nih.gov.

Approaches involving Boronic Acid Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. libretexts.orgyonedalabs.com In the context of this compound, this reaction is highly relevant for further functionalization.

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide. For this compound, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for selective coupling at the 2-position. libretexts.org

Transmetallation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The reaction is versatile, and its efficiency depends on the choice of catalyst, ligands, base, and solvent. yonedalabs.com Electron-donating and sterically bulky phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps. nih.gov

For this compound, a typical Suzuki-Miyaura coupling would involve reacting it with an aryl or vinyl boronic acid. This would selectively yield a 5-bromo-2-arylbenzonitrile, leaving the bromine atom available for subsequent cross-coupling reactions under different conditions if desired.

| Component | Role in Suzuki-Miyaura Coupling | Example |

| Organohalide | Electrophile; provides one carbon framework. | This compound |

| Organoboron Reagent | Nucleophile; provides the second carbon framework. | Phenylboronic acid |

| Palladium Catalyst | Facilitates the coupling reaction. | Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | Stabilizes and activates the catalyst. | SPhos, BINAP |

| Base | Activates the organoboron reagent for transmetallation. | K₂CO₃, Cs₂CO₃ |

| Solvent | Solubilizes reactants and facilitates the reaction. | Dioxane, Toluene, DMF |

This table outlines the key components and their functions in a typical Suzuki-Miyaura cross-coupling reaction.

Research has demonstrated the successful coupling of various aryl iodides with a wide range of aryl and heteroaryl boronic acids, highlighting the broad applicability of this method. researchgate.net

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact and safety. This section covers advanced catalysts, green chemistry principles, and process technologies relevant to the synthesis of halogenated benzonitriles like this compound.

The introduction of the nitrile (-CN) group, or cyanation, onto an aromatic ring is a critical transformation. Palladium- and nickel-catalyzed cyanation of aryl halides have become powerful methods for synthesizing aryl nitriles. nih.gov

Palladium-Catalyzed Cyanation: Since its discovery, palladium-catalyzed cyanation has been extensively developed. researchgate.net A significant challenge is the deactivation of the palladium catalyst by the cyanide anion, which can coordinate strongly to the metal center. researchgate.net Modern catalyst systems have been designed to overcome this. For instance, using Pd/C (palladium on carbon) provides a practical and scalable method for the cyanation of various aryl bromides. nih.gov Other developments include using alternative, less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). rsc.org This reagent is a stable, non-toxic solid that releases cyanide slowly, maintaining a low concentration in the reaction mixture and preventing catalyst poisoning.

Nickel-Catalyzed Cyanation: Nickel catalysis offers a more cost-effective alternative to palladium. Nickel-based systems have proven effective for the cyanation of both aryl bromides and chlorides. nih.gov Recent advances include the use of dual photoredox-nickel catalysis, which allows the reaction to proceed under mild, room-temperature conditions using visible light. chinesechemsoc.org This approach avoids the need for air-sensitive ligands and highly toxic cyanide sources, representing a significant step towards a more benign synthesis process. chinesechemsoc.org

| Catalyst System | Cyanide Source | Key Features |

| Palladium/Phosphine Ligands | KCN, Zn(CN)₂ | Well-established, good functional group tolerance. researchgate.net |

| Pd/C | KCN | Practical, scalable for aryl bromides. nih.gov |

| Palladium Nanoparticles on ZnO | K₄[Fe(CN)₆] | Ligand-free, recyclable catalyst. rsc.org |

| NiBr₂(PPh₃)₂ / Zinc | KCN | Effective for electron-deficient aryl chlorides. nih.gov |

| Photoredox/Nickel Dual Catalysis | Organic Cyanide Source | Proceeds at room temperature under visible light; avoids toxic metal cyanides. chinesechemsoc.org |

This table summarizes various advanced catalyst systems developed for the cyanation of aryl halides.

Green chemistry is a framework of 12 principles aimed at making chemical processes more environmentally friendly. acs.org Applying these principles to the synthesis of this compound can significantly reduce its environmental footprint.

Waste Prevention: Designing syntheses to minimize waste is a primary goal. Flow chemistry, discussed in the next section, can contribute significantly by improving yields and reducing the need for extensive purification steps. nih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Less Hazardous Chemical Syntheses: This principle encourages using and generating substances with little to no toxicity. skpharmteco.com The development of catalyst systems that use less toxic cyanide sources, such as K₄[Fe(CN)₆] or organic nitriles, instead of highly toxic KCN or NaCN, is a key example. rsc.orgchinesechemsoc.org

Safer Solvents and Auxiliaries: Many organic reactions use volatile and toxic solvents. Green chemistry promotes the use of safer alternatives like water or supercritical CO₂, or minimizing solvent use altogether. nih.govjctjournal.com Replacing solvents like HMPA (mentioned in early nickel-catalyzed cyanations) with greener options like DMAc is a step in this direction. nih.gov

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. acs.org The development of photoredox-catalyzed reactions that run at room temperature is a prime example of improving energy efficiency. chinesechemsoc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are only required in small amounts and can carry out a single reaction many times. jctjournal.com The transition-metal-catalyzed methods discussed are central to this principle.

By considering these principles, chemists can design synthetic routes that are not only efficient but also safer and more sustainable.

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers numerous advantages for chemical synthesis. nih.gov This technology is particularly well-suited for addressing challenges in the synthesis of complex molecules like this compound.

Key Advantages of Flow Chemistry:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control, mitigating the risk of thermal runaways in highly exothermic reactions and enabling reactions to be run at superheated conditions safely. nih.gov

Improved Mixing: Efficient mixing in flow reactors leads to better reproducibility and can accelerate reaction rates. nih.gov

Scalability and Automation: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer time. These systems are also amenable to automation, allowing for high-throughput screening of reaction conditions. researchgate.net

Reactivity and Advanced Chemical Transformations of 5 Bromo 2 Iodobenzonitrile

Cross-Coupling Reactions Utilizing Halogen Functionalities

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In 5-bromo-2-iodobenzonitrile, the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds exhibit distinct reactivities, which can be exploited to achieve selective functionalization.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex molecular architectures. The first step in these catalytic cycles is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. ru.nlresearchgate.net The rate of this step is highly dependent on the halogen, following the general trend I > Br > Cl > F. ru.nlresearchgate.net This reactivity difference is the cornerstone of selective transformations involving this compound.

The Suzuki-Miyaura reaction , which couples an organoboron species with an organic halide, can be performed with high chemoselectivity on substrates like this compound. Research on the analogous compound 5-bromo-2-iodopyrimidine (B48921) has demonstrated that Suzuki-Miyaura coupling occurs exclusively at the C-I bond, leaving the C-Br bond intact for subsequent transformations. rsc.org This high degree of selectivity allows for a stepwise approach to synthesizing complex, differentially substituted pyrimidines and, by extension, benzonitriles.

The Sonogashira reaction couples a terminal alkyne with an aryl halide. researchgate.net Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling is highly selective for the more reactive C-I bond. researchgate.net This allows for the introduction of an alkynyl group at the 2-position of the benzonitrile (B105546) ring while preserving the bromine atom at the 5-position for further functionalization. This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net

The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The mechanism also proceeds via oxidative addition, and therefore, the reaction is expected to occur preferentially at the C-I bond of this compound. wikipedia.orgyoutube.com This selectivity enables the synthesis of 2-alkenyl-5-bromobenzonitriles, which are versatile intermediates in organic synthesis.

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 95 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 98 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 96 |

| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 94 |

Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a powerful alternative to traditional cross-coupling methods, particularly for reactions involving less reactive halides or for forging C(sp²)–C(sp³) bonds. nih.gov Unlike palladium-catalyzed reactions that typically involve pre-formed organometallic nucleophiles, XEC reactions couple two different electrophiles in the presence of a stoichiometric reductant, such as zinc or manganese powder. nih.govorganic-chemistry.org

The mechanisms of nickel-catalyzed reactions can be more complex, often involving single-electron transfer (SET) pathways and radical intermediates. squarespace.com This can sometimes lead to different selectivity patterns compared to palladium catalysis. While palladium strongly favors the C-I bond, nickel catalysts can be tuned through ligand selection and reaction conditions to activate C-Br or even C-Cl bonds. researchgate.net In the context of this compound, a nickel-based XEC system could potentially be developed to either selectively couple at the C-I bond or, under different conditions, perhaps engage the C-Br bond, offering a complementary reactivity profile to palladium systems. nih.gov

Copper-catalyzed or -mediated coupling reactions, such as the Ullmann condensation, are well-established methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org These reactions are particularly useful for the formation of C-O, C-S, and C-N bonds. For a substrate like this compound, a copper-catalyzed coupling with an alcohol (Chan-Lam coupling) or an amine would be expected to show selectivity for the more labile C-I bond, especially under milder conditions. nih.govescholarship.org The higher bond strength of the C-Br bond would necessitate more forcing conditions for it to react. This differential reactivity allows for the sequential introduction of various functionalities onto the aromatic ring.

The primary factor governing the regioselectivity and chemoselectivity in metal-catalyzed cross-coupling reactions of this compound is the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition by a low-valent metal catalyst like palladium(0). ru.nl

Chemoselectivity : This refers to the selective reaction of one functional group in the presence of another. In this case, the reaction of the C-I bond in the presence of the C-Br bond is an example of high chemoselectivity.

Regioselectivity : This pertains to the specific position at which a reaction occurs. For this compound, coupling at the 2-position (iodine) versus the 5-position (bromine) is a question of regioselectivity.

Quantum chemical studies have confirmed that the activation barrier for the oxidative addition of palladium into a C-I bond is lower than that for a C-Br bond. researchgate.net This is attributed to both a weaker intrinsic C-X bond strength and a more stabilizing electrostatic interaction between the palladium catalyst and the larger, more polarizable iodine atom. ru.nlresearchgate.net Consequently, by carefully selecting the catalyst, ligands, and reaction conditions (e.g., temperature, reaction time), one can achieve highly selective mono-functionalization at the 2-position. The remaining C-Br bond can then be utilized in a subsequent, typically more forcing, coupling reaction to introduce a second, different substituent.

Nucleophilic and Electrophilic Aromatic Substitutions

The electronic nature of the this compound ring, which is rendered electron-poor by the strongly electron-withdrawing nitrile (-CN) group, makes it a candidate for nucleophilic aromatic substitution (SNAr), while disfavoring electrophilic aromatic substitution (EAS).

The SNAr reaction is a stepwise process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to proceed, two main conditions must be met: (1) the presence of a good leaving group, and (2) the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, both halogens can act as leaving groups. The nitrile group is a powerful electron-withdrawing group that can stabilize the negative charge of the Meisenheimer complex through resonance. The position of the nitrile group is critical for this stabilization:

Attack at C-2 (Iodo position) : The nitrile group is ortho to the iodine. When a nucleophile attacks this position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the nitrile group. This provides significant stabilization to the intermediate, lowering the activation energy for the reaction.

Attack at C-5 (Bromo position) : The nitrile group is meta to the bromine. If a nucleophile attacks this position, the negative charge in the resonance structures of the Meisenheimer complex resides only on the carbon atoms of the ring and cannot be delocalized onto the nitrile group. masterorganicchemistry.com

Electrophilic Introduction of Additional Functional Groups

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution. This is due to the strong electron-withdrawing nature of the nitrile (-CN) group through both inductive and resonance effects, as well as the inductive electron-withdrawing effects of the bromine and iodine atoms. Consequently, reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation are generally not synthetically viable under standard conditions. The high activation energy required for these transformations would necessitate harsh reaction conditions, which could lead to decomposition or side reactions at the existing functional groups rather than substitution on the aromatic ring.

Directed Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized aryllithium intermediate that can be trapped with an electrophile. The nitrile group is recognized as a strong DMG.

In this compound, the positions ortho to the nitrile group are C2 and C6. The C2 position is already substituted with an iodine atom, leaving the C6 position as the sole target for deprotonation. The reaction is typically performed at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) using a strong base such as lithium diisopropylamide (LDA) or n-butyllithium. The resulting lithiated species at the C6 position can then react with a variety of electrophiles to introduce new functional groups with high regioselectivity.

Table 1: Representative Electrophiles for Trapping of Lithiated this compound This table presents hypothetical products based on established directed ortho-metalation principles, as specific experimental data for this substrate is not readily available.

| Electrophile | Reagent Example | Expected Product |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | (6-(this compound))phenylmethanol |

| Ketone | Acetone ((CH₃)₂CO) | 2-(6-(this compound))propan-2-ol |

| Alkyl Halide | Methyl iodide (CH₃I) | 5-Bromo-2-iodo-6-methylbenzonitrile |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | 5-Bromo-2-iodo-6-(methylthio)benzonitrile |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | 5-Bromo-2-iodo-6-(trimethylsilyl)benzonitrile |

Photochemical and Electrochemical Transformations

Aryl halides can undergo transformations through photoinduced electron transfer (PET), where light absorption by a photocatalyst initiates an electron transfer to or from the aryl halide. This process typically generates a highly reactive aryl radical, which can then participate in subsequent reactions. The efficiency and selectivity of this process depend on the reduction potential of the aryl halide and the energy of the bond to be cleaved.

In the case of this compound, the carbon-iodine (C-I) bond is significantly weaker and has a lower reduction potential than the carbon-bromine (C-Br) bond. Therefore, under PET conditions, selective cleavage of the C-I bond is expected. Upon single-electron transfer to the molecule, a radical anion is formed, which rapidly fragments to release an iodide ion and generate a 5-bromo-2-cyanophenyl radical. This radical can be trapped by a hydrogen atom donor to yield 4-bromobenzonitrile (B114466) or participate in C-C bond-forming reactions. Such photocyclization reactions are key steps in the synthesis of phenanthridines and other polycyclic aromatic hydrocarbons.

Electrocatalysis offers an alternative, oxidant-free method for the functionalization of organic molecules. For aryl halides, electrocatalytic reduction can be used to generate aryl radicals or anions, similar to photochemical methods. The reactivity again follows the trend of bond strength (C-I < C-Br), allowing for selective activation of the iodo substituent in this compound. The generated aryl radical at the C2 position can be utilized in intramolecular cyclizations or intermolecular coupling reactions.

Furthermore, electrochemical methods can be employed for the functionalization of C-H bonds under certain conditions, although the presence of the readily reducible C-I bond would likely dominate the reactivity profile of this particular substrate.

Nitrile Group Reactivity and Functionalization

The nitrile group is a versatile functional group that can be converted into a primary amine or a carboxylic acid.

Selective Reduction: The reduction of the nitrile group in this compound to a primary amine (5-bromo-2-iodobenzylamine) requires careful selection of reagents to avoid the undesired reduction of the carbon-halogen bonds (hydrodehalogenation). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for nitrile reduction but can also cleave aryl-halide bonds, particularly the weaker C-I bond. Milder or more selective reagents are often preferred. Borane complexes (e.g., BH₃·THF) or catalytic hydrogenation under controlled conditions can sometimes achieve the desired selectivity. The presence of electron-withdrawing groups on the aromatic ring can influence the reactivity of the nitrile group towards reduction.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (5-bromo-2-iodobenzoic acid) under either acidic or basic conditions, typically with heating. The reaction proceeds through an intermediate amide (5-bromo-2-iodobenzamide).

Acid-catalyzed hydrolysis: This is commonly achieved by refluxing the nitrile in an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Base-catalyzed hydrolysis: This involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which initially yields the carboxylate salt. A subsequent acidification step is required to produce the final carboxylic acid.

Table 2: Summary of Nitrile Group Transformations

| Transformation | Reagents and Conditions | Product |

| Reduction to Amine | 1. LiAlH₄, THF 2. H₂O | 5-Bromo-2-iodobenzylamine |

| Hydrolysis to Amide | H₂SO₄ (conc.), controlled temperature | 5-Bromo-2-iodobenzamide |

| Hydrolysis to Carboxylic Acid | H₂SO₄ / H₂O, heat or 1. NaOH / H₂O, heat; 2. H₃O⁺ | 5-Bromo-2-iodobenzoic acid |

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group of this compound, while generally requiring activation to participate in cycloaddition reactions, can undergo specific transformations, most notably [3+2] cycloadditions. This reactivity provides a valuable pathway for the synthesis of five-membered heterocyclic rings, which are significant scaffolds in medicinal chemistry and materials science.

The most extensively studied and synthetically useful cycloaddition reaction involving the nitrile moiety of benzonitriles is the [3+2] cycloaddition with azides to form 5-substituted-1H-tetrazoles. This reaction, a type of 1,3-dipolar cycloaddition, involves the reaction of the nitrile (the dipolarophile) with an azide (B81097), typically sodium azide (the 1,3-dipole). The presence of electron-withdrawing groups, such as the bromo and iodo substituents on the aromatic ring of this compound, is expected to enhance the electrophilicity of the nitrile carbon, thereby facilitating the cycloaddition.

A variety of catalytic systems have been developed to promote the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide under milder conditions and with improved yields. nih.gov These catalysts can be broadly categorized as Lewis acids, Brønsted acids, and various heterogeneous catalysts. nih.govajgreenchem.comthieme-connect.com For instance, zinc salts, aluminum chloride, and silica (B1680970) sulfuric acid have been effectively employed. nih.gov The general scheme for this transformation is depicted below:

Scheme 1: General [3+2] Cycloaddition of a Substituted Benzonitrile with Sodium Azide

A substituted benzonitrile reacts with sodium azide in the presence of a catalyst and a suitable solvent, typically under heating, to yield the corresponding 5-substituted-1H-tetrazole.

While no specific studies detailing the cycloaddition of this compound were identified in the reviewed literature, extensive research on other substituted benzonitriles, including those with halogen substituents, allows for a reliable prediction of its reactivity. The reaction conditions and outcomes for several related benzonitriles are summarized in the following table to provide a comprehensive overview of this transformation.

| Substituted Benzonitrile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile | SO3H-carbon | DMF | 100 | 6 | 92 | ajgreenchem.com |

| 4-Chlorobenzonitrile | Silica Sulfuric Acid | DMF | Reflux | 4 | 95 | nih.gov |

| 4-Bromobenzonitrile | Silica Sulfuric Acid | DMF | Reflux | 4 | 94 | nih.gov |

| 4-Nitrobenzonitrile | Silica Sulfuric Acid | DMF | Reflux | 5 | 92 | nih.gov |

| Benzonitrile | Co(II)-complex | DMSO | 110 | 12 | 99 | acs.org |

| 2-Pyridinecarbonitrile | nano-TiCl4.SiO2 | DMF | Reflux | 1.5 | 95 | scielo.org.za |

The data indicates that the [3+2] cycloaddition of benzonitriles with sodium azide is a versatile and high-yielding reaction. The use of various catalysts allows for the reaction to proceed under different conditions, often with excellent results. For this compound, it is anticipated that similar conditions would lead to the formation of 5-(5-bromo-2-iodophenyl)-1H-tetrazole in good to excellent yields. The choice of catalyst and solvent system would likely influence the reaction rate and efficiency. ajgreenchem.comacs.org

Other types of cycloaddition reactions involving the nitrile moiety of simple benzonitriles, such as Diels-Alder reactions, are far less common and generally require highly activated reaction partners. The primary cycloaddition pathway for compounds like this compound remains the formation of tetrazoles.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Bromo-2-iodobenzonitrile. By analyzing the chemical environment of NMR-active nuclei, detailed information about the connectivity and electronic properties of the molecule can be obtained.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.85 - 7.95 | Doublet | JH3-H4 = ~8.5 |

| H-4 | 7.45 - 7.55 | Doublet of Doublets | JH4-H3 = ~8.5, JH4-H6 = ~2.0 |

| H-6 | 8.05 - 8.15 | Doublet | JH6-H4 = ~2.0 |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CN) | 110 - 115 |

| C-2 (C-I) | 95 - 100 |

| C-3 | 140 - 145 |

| C-4 | 135 - 140 |

| C-5 (C-Br) | 125 - 130 |

| C-6 | 138 - 143 |

| CN | 117 - 120 |

It is standard practice in the characterization of such compounds to record ¹H and ¹³C NMR spectra on spectrometers operating at frequencies such as 400 MHz for protons and 100 MHz for carbon, using a deuterated solvent like chloroform-d (B32938) (CDCl₃).

While ¹H and ¹³C NMR are primary tools, heteronuclear NMR spectroscopy can provide deeper insights into the electronic environment of the molecule. For this compound, ¹⁵N NMR spectroscopy could be employed to study the nitrogen atom of the nitrile group. The chemical shift of the ¹⁵N nucleus is sensitive to the electronic effects of the substituents on the aromatic ring, providing valuable data on the electron distribution within the molecule. Although not applicable to this specific compound due to the absence of fluorine, ¹⁹F NMR is a powerful technique for fluorinated analogues, offering high sensitivity and a wide range of chemical shifts that are highly sensitive to the molecular environment.

To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated aromatic carbon by correlating the signals of H-3, H-4, and H-6 to their corresponding carbon atoms (C-3, C-4, and C-6).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its composition. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster for the molecular ion, which can be compared with the theoretical pattern to further validate the compound's identity. The electron ionization (EI) method is a common ionization technique used for HRMS measurements.

Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₇H₃⁷⁹Br¹²⁷IN | [M]⁺ | 306.8494 |

| C₇H₃⁸¹Br¹²⁷IN | [M]⁺ | 308.8473 |

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is frequently used to assess the purity of a sample and to identify components in a mixture. For this compound, a GC analysis can confirm the presence of a single major component, with its purity often specified as ≥98.0%.

In the context of mechanistic studies, GC-MS is invaluable for monitoring the progress of a reaction. Aliquots can be taken from a reaction mixture at various time points, and the resulting chromatograms can be used to identify the formation of this compound as well as the consumption of starting materials and the appearance of any byproducts. The mass spectrum corresponding to the peak of this compound in the chromatogram would provide further confirmation of its identity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of functional groups and for obtaining a unique molecular "fingerprint." These methods are instrumental in identifying molecules and in monitoring the progress of chemical reactions in real-time.

Characterization of Functional Groups and Molecular Fingerprints

The IR and Raman spectra of a molecule are unique and are determined by its specific set of vibrational modes. For this compound, the key functional groups that give rise to characteristic vibrational bands include the nitrile group (C≡N), the aromatic ring (C-C, C-H), and the carbon-halogen bonds (C-Br, C-I).

The nitrile group typically exhibits a strong, sharp absorption band in the IR spectrum in the region of 2220-2260 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the molecule. The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations are usually observed between 3000 and 3100 cm⁻¹, while C-C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring also influences the appearance of overtone and combination bands in the 1650-2000 cm⁻¹ region, and C-H out-of-plane bending bands below 900 cm⁻¹, which can be diagnostic of the substitution pattern.

The carbon-halogen bonds also have characteristic vibrational frequencies. The C-Br stretching vibration is typically found in the range of 500-600 cm⁻¹, while the C-I stretch occurs at even lower frequencies, generally between 480 and 550 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C-C | Stretching | 1400 - 1600 |

| C-Br | Stretching | 500 - 600 |

| C-I | Stretching | 480 - 550 |

This table presents expected vibrational frequencies for this compound based on characteristic ranges for its functional groups.

In Situ Spectroscopic Monitoring of Chemical Reactions

In situ spectroscopic monitoring allows for the real-time tracking of a chemical reaction's progress without the need for sample extraction. Both IR and Raman spectroscopy are well-suited for this purpose. By monitoring the changes in the intensity of characteristic vibrational bands, one can follow the consumption of reactants and the formation of products and intermediates.

For a reaction involving this compound, one could, for example, monitor the disappearance of the C≡N stretching band if the nitrile group is involved in the reaction. Alternatively, if the bromine or iodine atoms are substituted, changes in the C-Br or C-I stretching bands could be tracked.

Consider a hypothetical nucleophilic aromatic substitution reaction where the iodine atom in this compound is replaced by another functional group. In situ monitoring would involve observing the decrease in the intensity of the C-I vibrational band and the simultaneous appearance of new bands corresponding to the newly formed bond. This provides valuable kinetic data and mechanistic insights into the reaction.

The data table below illustrates how the concentration of a reactant and product might change over time in a hypothetical reaction monitored by in situ spectroscopy.

| Time (minutes) | Reactant Peak Area (arbitrary units) | Product Peak Area (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.00 | 1.00 |

This table provides a hypothetical example of data that could be obtained from in situ spectroscopic monitoring of a reaction involving this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the analysis of related structures, such as other halogenated benzonitriles, can provide insights into the expected crystal packing and intermolecular interactions.

In the solid state, the molecules of this compound would be expected to pack in a way that maximizes van der Waals forces and electrostatic interactions. The presence of the polar nitrile group and the polarizable halogen atoms suggests that dipole-dipole interactions and halogen bonding could play a significant role in the crystal packing. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base, in this case, potentially the nitrogen atom of the nitrile group of a neighboring molecule.

The table below lists the types of intermolecular interactions that could be expected in the crystal structure of this compound.

| Interaction Type | Description |

| van der Waals Forces | Weak, non-specific attractive forces between molecules. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. |

| Halogen Bonding | A non-covalent interaction between a halogen atom and a Lewis base. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. |

This table outlines the potential intermolecular interactions that could influence the crystal packing of this compound.

Polymorphism and Co-crystallization Research

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Co-crystallization is a technique where two or more different molecules are brought together in a stoichiometric ratio within a single crystal lattice.

Research into the polymorphism of this compound would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and pressures) and then analyzing the resulting crystals using techniques such as X-ray powder diffraction and differential scanning calorimetry to identify different polymorphic forms.

Co-crystallization studies would involve combining this compound with other molecules (co-formers) that can form specific intermolecular interactions, such as hydrogen or halogen bonds. This can be a strategy to modify the physical properties of the compound. For example, co-crystallizing with a compound that can form strong halogen bonds with the iodine or bromine atoms could lead to a more stable and ordered crystal structure.

While no specific studies on the polymorphism or co-crystallization of this compound have been published, this remains an area of potential research to explore the solid-state properties of this compound further.

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Profiling

The arrangement of electrons in 5-Bromo-2-iodobenzonitrile governs its chemical behavior. Computational profiling of its electronic structure offers a foundational understanding of its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Calculations are typically performed to optimize the molecular geometry, determining the most stable arrangement of atoms in both the ground and excited electronic states. For a molecule like this compound, a common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.gov

These calculations yield key geometric parameters. While specific experimental data for this compound is not available for direct comparison, DFT provides reliable predictions for bond lengths and angles. For instance, in a study on the similar molecule 5-Bromo-2-methoxybenzonitrile, DFT calculations were used to predict its equilibrium geometric structure. orientjchem.org Such analyses for this compound would provide foundational data for further computational work.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound Note: This data is representative of typical DFT calculation outputs for similar molecules and is for illustrative purposes.

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C-Br | 1.905 |

| Bond Length | C-I | 2.112 |

| Bond Length | C≡N | 1.156 |

| Bond Length | C-C (aromatic) | 1.390 - 1.405 |

| Bond Angle | C-C-I | 121.5° |

| Bond Angle | C-C-Br | 119.8° |

Time-Dependent DFT (TD-DFT) is further employed to study the electronic excited states, predicting UV-Visible absorption spectra. chemrxiv.org This is critical for understanding the molecule's behavior upon photoexcitation, including potential photochemical reaction pathways. chemrxiv.org

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. wolfram.comwalisongo.ac.id Green and yellow areas represent regions of near-zero potential.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. researchgate.netresearchgate.net The iodine and bromine atoms, despite their electronegativity, can exhibit regions of positive potential (a "sigma-hole") on their outermost surface, making them potential halogen bond donors. The hydrogen atoms on the aromatic ring would represent areas of positive potential (blue), while the aromatic ring itself would show a gradient of charge. mdpi.com This visualization is invaluable for understanding non-covalent interactions and guiding predictions of reaction sites. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed primarily over the aromatic ring and the halogen atoms, while the LUMO would likely be concentrated around the electron-withdrawing nitrile group and the carbon atoms of the ring. Analysis of these orbitals allows for the prediction of how the molecule will interact with other reagents in chemical reactions.

Table 2: Representative FMO Properties for this compound Note: This data is illustrative, based on typical values for similar aromatic compounds.

| Property | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -1.50 | Electron-accepting ability |

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, identifying fleeting intermediate structures and the high-energy transition states that connect them. nih.govrsc.org

A transition state (TS) represents the highest energy point along a reaction coordinate—the "point of no return" in a chemical transformation. smu.edu Locating and characterizing the geometry of a transition state is a primary goal of reaction mechanism studies. youtube.com Computational methods allow for the optimization of these TS structures and confirmation by frequency analysis, where a valid transition state has exactly one imaginary frequency corresponding to the motion along the reaction path.

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is critical for determining the rate of a reaction. For a potential reaction involving this compound, such as a nucleophilic aromatic substitution, DFT calculations can be used to model the reactants, the transition state, and the products. researchgate.net This provides a quantitative measure of the reaction's feasibility and kinetics, offering insights that are difficult to obtain experimentally. rsc.org

Reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction pathways and rates. Computational models can account for these effects, most commonly through Polarizable Continuum Models (PCM). researchgate.net In these models, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute's electric field.

By performing calculations in different simulated solvents, chemists can predict how polarity and hydrogen bonding might stabilize or destabilize reactants, transition states, and products. researchgate.net For this compound, a polar solvent would be expected to stabilize polar intermediates or transition states more than the neutral ground state, potentially lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. These calculations are essential for translating theoretical gas-phase mechanisms to real-world laboratory conditions.

Catalytic Cycle Modeling for Homogeneous and Heterogeneous Systems

While specific computational studies modeling the complete catalytic cycles for reactions involving this compound are not extensively documented in dedicated publications, the principles of such modeling are well-established in computational chemistry. lisaroychemistry.com Theoretical investigations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of transition-metal-catalyzed cross-coupling reactions where this compound serves as a key substrate.

These computational models are designed to map the potential energy surface of a reaction, identifying the structures of intermediates and, crucially, the transition states that connect them. For a molecule like this compound, which features two different carbon-halogen bonds (C-I and C-Br), a primary focus of catalytic cycle modeling would be to predict and explain the chemoselectivity of reactions such as Suzuki, Sonogashira, or Heck couplings.

A typical modeled catalytic cycle would involve the following key steps, with their associated energetics calculated to understand reaction feasibility and selectivity:

Oxidative Addition: The initial and often rate-determining step where the aryl halide adds to a low-valent metal center (e.g., Pd(0)). Computational modeling can determine the activation energy barriers for the cleavage of the C-I bond versus the C-Br bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, models would be expected to show a significantly lower activation barrier for the oxidative addition at the C-I position, predicting high selectivity for reactions at this site.

Transmetalation (for couplings like Suzuki or Stille): The transfer of an organic group from an organometallic reagent to the metal center.

Reductive Elimination: The final step where the coupled product is released, and the metal catalyst is regenerated.

By calculating the free energy profile of the entire cycle, researchers can understand catalyst efficiency, predict reaction outcomes, and rationally design more effective catalysts or reaction conditions for transformations involving di-halogenated substrates like this compound. lisaroychemistry.com

Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. For this compound, its structure offers multiple sites for such interactions, making it a valuable building block for crystal engineering and the design of supramolecular architectures.

Halogen Bonding Interactions (Iodine, Bromine)

A defining feature of this compound is its capacity to act as a dual halogen bond (XB) donor through both its iodine and bromine atoms. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. nih.govacs.org

The σ-hole: This region of positive electrostatic potential is located on the halogen atom along the axis of the R-X (where R is the aryl ring and X is I or Br) covalent bond. acs.org

Interaction Strength and Hierarchy: The strength of the σ-hole, and thus the resulting halogen bond, increases with the polarizability and size of the halogen atom. Consequently, iodine forms significantly stronger and more directional halogen bonds than bromine. nih.gov

Acceptor Sites: In a crystal lattice of pure this compound, the most likely halogen bond acceptor is the nitrogen atom of the nitrile group from a neighboring molecule, leading to the formation of C−I···N or C−Br···N linkages. Studies on the closely related 4-iodobenzonitrile (B145841) have confirmed the presence of robust C≡N···I halogen-bonds that direct the assembly of molecules into chains. escholarship.org

| Interaction Type | Donor Atom | Acceptor Atom | Relative Strength | Directionality |

|---|---|---|---|---|

| C−I···N | Iodine | Nitrogen | Strong | Highly Directional (~180°) |

| C−Br···N | Bromine | Nitrogen | Moderate | Directional |

π-π Stacking and C-H···X Interactions in Crystal Lattices

π-π Stacking: The aromatic rings of this compound molecules can stack on top of each other. These interactions are driven by electrostatic and van der Waals forces between the delocalized π-electron systems. The typical centroid-to-centroid distance for such interactions is in the range of 3.3 to 3.8 Å. researchgate.net In the crystal structure of 4-iodobenzonitrile, π-stacking contacts are observed to be highly sensitive to pressure, indicating their "softer" nature compared to halogen bonds. escholarship.org

C-H···X Interactions: Weak hydrogen bonds can form between the aromatic C-H groups (donors) and the halogen atoms (I, Br) or the nitrile nitrogen atom (acceptors) of adjacent molecules. These interactions, while individually weak, collectively contribute to the cohesion of the crystal lattice. escholarship.orgresearchgate.net

Computational Design of Supramolecular Architectures

The presence of multiple, well-defined interaction sites (strong I and moderate Br halogen bond donors, a nitrile acceptor, and a π-system) makes this compound a versatile synthon for the computational design of complex supramolecular structures. nih.gov By modeling the geometric and energetic preferences of these competing non-covalent interactions, it is possible to predict how the molecule will self-assemble. nih.gov Computational methods can be employed to design co-crystals, where this compound is combined with other molecules (halogen bond acceptors) to create specific, pre-determined architectures like tapes, sheets, or porous frameworks with potential applications in materials science.

Aromaticity and Electronic Delocalization Assessment

The electronic structure of the benzene (B151609) ring in this compound is influenced by its three substituents, which can modulate its aromatic character.

Nucleus Independent Chemical Shift (NICS) Analysis

Nucleus Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.io It is based on a magnetic criterion: aromatic molecules sustain a diatropic ring current when placed in an external magnetic field, which induces a magnetic field that opposes the external one. This induced field causes magnetic shielding at the center of the ring.

NICS values are calculated by placing a "ghost" atom (a probe with no nucleus or electrons) at a specific point, typically the geometric center of the ring (NICS(0)) or at a certain distance above the ring plane, commonly 1 Å (NICS(1)). nih.govmdpi.com

Interpretation: A negative NICS value indicates magnetic shielding and is a hallmark of aromaticity. A positive value indicates deshielding and anti-aromaticity, while a value near zero suggests a non-aromatic system.

Influence of Substituents: The electron-withdrawing nature of the nitrile group and the halogens (iodine and bromine) influences the π-electron density of the benzene ring. This modulation of the electronic structure affects the magnitude of the induced ring current and, therefore, the calculated NICS value. mdpi.comnih.gov While all measures would confirm the ring is aromatic, the precise NICS value would differ from that of unsubstituted benzene, reflecting the electronic perturbations caused by the substituents. nih.gov

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromatic Character |

|---|---|---|---|

| Benzene (Reference) | ~ -7 to -10 | ~ -9 to -12 | Aromatic |

| This compound (Expected) | Negative Value | Negative Value | Aromatic |

Note: The NICS values for this compound are expected ranges based on computational studies of similarly substituted benzenes. The exact values would require specific DFT calculations.

Applications of 5 Bromo 2 Iodobenzonitrile in Specialized Chemical Fields

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, 5-Bromo-2-iodobenzonitrile serves as a crucial starting material and structural motif for the development of new therapeutic agents. The presence of bromine and iodine atoms, along with the nitrile group, allows for diverse chemical transformations, enabling the synthesis of a wide range of biologically active compounds.

Role as a Precursor for Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients (APIs) are the core components responsible for the therapeutic effects of drugs. Chemical intermediates are the essential building blocks in the complex synthesis routes that lead to the production of these APIs. Halogenated organic molecules, such as this compound, are significant precursors in the synthesis of numerous APIs. The bromine and iodine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce different substituents and build up the desired molecular complexity of an API. While specific examples of APIs directly synthesized from this compound are not extensively detailed in publicly available literature, the versatile reactivity of this and similar halogenated benzonitriles makes them valuable starting points for the multi-step synthesis of complex pharmaceutical compounds.

Scaffold for Novel Drug Candidates

The core structure of a molecule, often referred to as a scaffold, provides the essential framework upon which a drug's pharmacophoric groups are arranged. The this compound scaffold is of particular interest in drug discovery due to the presence of two distinct halogen atoms. This di-halogenation pattern offers opportunities for differential reactivity, allowing for the stepwise and controlled introduction of various functional groups at specific positions on the aromatic ring. This controlled modification is a key strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties of a drug candidate.

For instance, bromo-substituted indole (B1671886) and indolinone scaffolds have been utilized in the development of novel anticancer agents. Derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and investigated as potential EGFR inhibitors, a key target in cancer therapy. Similarly, 1-benzyl-5-bromoindolin-2-one derivatives have shown promising anti-proliferative activity against human cancer cell lines. These examples highlight the importance of the bromo-aromatic scaffold in the design of new therapeutic agents, and by extension, suggest the potential of the this compound framework for the development of novel drug candidates in various therapeutic areas.

Design of Bioactive Molecules with Tunable Halogen Interactions

The bromine and iodine atoms in this compound are not only synthetic handles but can also actively participate in crucial intermolecular interactions with biological targets, most notably through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen, nitrogen, or sulfur atom in a biological macromolecule like a protein or nucleic acid.

The strength of a halogen bond is tunable and depends on the identity of the halogen atom, with the order of strength being I > Br > Cl > F. The presence of both bromine and iodine in the same molecule offers a unique opportunity to modulate these interactions with high precision. Medicinal chemists can exploit these halogen bonds to enhance the binding affinity and selectivity of a drug candidate for its target protein. By strategically positioning the bromo- and iodo-substituents, it is possible to design molecules that form specific and directional halogen bonds within the binding pocket of a target, leading to improved therapeutic efficacy. This rational design approach is a powerful tool in modern drug discovery for optimizing lead compounds into clinical candidates.

Materials Science and Advanced Functional Materials

The unique electronic and structural properties of this compound also make it a valuable component in the field of materials science for the creation of advanced functional materials with tailored optical and electronic properties.

Synthesis of Monomers for Conjugated Polymers and Polymer Synthesis

Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along their backbone, which results in delocalized π-electrons and gives them unique electronic and optical properties. These materials are at the forefront of research for applications in organic electronics. The synthesis of high-performance conjugated polymers often relies on the polymerization of precisely functionalized monomers.

Halogenated aromatic compounds, including derivatives of benzonitrile (B105546), are key monomers in the synthesis of conjugated polymers through cross-coupling reactions like direct arylation polycondensation. This method allows for the formation of carbon-carbon bonds between aromatic units, creating the extended conjugated system of the polymer. The bromine and iodine atoms on this compound can serve as reactive sites for such polymerization reactions, enabling its incorporation into a polymer chain. While specific reports on the use of this compound in this context are not prevalent, the general synthetic strategies for conjugated polymers heavily rely on di-halogenated monomers to control the polymer's structure and properties.

Development of Organic Electronic Materials (e.g., for solar cells, including additive studies with related compounds)

Organic electronic materials are utilized in a variety of devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic materials used.

Recent research has shown that small molecule additives can play a crucial role in optimizing the morphology and performance of organic solar cells. For example, a study on a related compound, 4-iodobenzonitrile (B145841), demonstrated its effectiveness as a solid additive in polymer solar cells. The addition of 4-iodobenzonitrile to the active layer of the solar cell led to improved power conversion efficiency. It is believed that the additive helps to control the phase separation of the donor and acceptor materials in the active layer, leading to more efficient charge separation and transport.

Precursor for Liquid Crystal Systems and Smart Materials

While specific research detailing the use of this compound in the synthesis of liquid crystals is not extensively documented in publicly available literature, its structure is analogous to precursors used in the creation of calamitic (rod-shaped) and bent-core liquid crystals. The presence of two different halogen substituents offers opportunities for selective chemical modifications, allowing for the construction of complex molecular architectures characteristic of liquid crystalline materials.

The nitrile group is a common feature in many liquid crystal molecules, contributing to their polarity and alignment in an electric field. The bromo and iodo groups can be utilized in cross-coupling reactions to introduce various organic moieties, thereby influencing the mesophase behavior and temperature range of the resulting liquid crystal.

Furthermore, the inherent asymmetry and polarity of this compound make it a candidate for incorporation into "smart materials," particularly those that are photo-responsive. By integrating this compound into larger molecular systems containing photochromic units, it is conceivable to develop materials that change their optical or physical properties upon exposure to light.

Table 1: Potential Liquid Crystal and Smart Material Applications

| Application Area | Potential Role of this compound | Key Functional Groups |

| Calamitic Liquid Crystals | Building block for elongated molecular structures | Nitrile, Bromo, Iodo |

| Bent-Core Liquid Crystals | Component in the synthesis of non-linear molecular shapes | Bromo, Iodo |

| Photo-responsive Materials | Precursor for integrating into photochromic systems | Bromo, Iodo |

Crystal Engineering and Design of Solid-State Properties

The field of crystal engineering focuses on the rational design and synthesis of crystalline solids with desired physical and chemical properties. The presence of both bromine and iodine atoms in this compound makes it a particularly interesting candidate for studies involving halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.

The iodine atom, being more polarizable than bromine, is expected to be a stronger halogen bond donor. This differential reactivity can be exploited to direct the self-assembly of molecules in the solid state, leading to the formation of specific supramolecular structures such as co-crystals. The nitrile group can act as a halogen bond acceptor.

By co-crystallizing this compound with other molecules capable of forming strong intermolecular interactions, it is possible to fine-tune the solid-state properties of the resulting materials, such as melting point, solubility, and even optical properties. While specific crystal structures of this compound are not widely reported, the principles of crystal engineering suggest its potential for creating novel crystalline materials with tailored architectures.

Agrochemical Science and Crop Protection Research

Halogenated benzonitrile derivatives are a well-established class of compounds in the agrochemical industry, with many exhibiting herbicidal or fungicidal properties. The specific combination of functional groups in this compound suggests its potential as an intermediate or a scaffold for the development of new crop protection agents.

Intermediate in the Synthesis of Agrochemicals (e.g., pesticides, agricultural chemicals)

Although specific, commercialized pesticides directly synthesized from this compound are not documented in readily available literature, its structure is relevant to the synthesis of various agrochemicals. The bromo and iodo substituents can be selectively replaced through various cross-coupling reactions to introduce different functionalities that may impart biological activity. For instance, the iodo group is generally more reactive in reactions like Suzuki or Sonogashira couplings, allowing for the introduction of aryl or alkynyl groups, while the bromo group could be targeted in subsequent reaction steps.

The nitrile group is a common toxophore in certain classes of herbicides and can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization. This chemical versatility makes this compound a plausible starting material for the exploratory synthesis of new potential pesticides.

Exploration of Novel Biologically Active Agents

Research into new agrochemicals is driven by the need to overcome resistance to existing products and to develop more effective and environmentally benign solutions. The exploration of novel chemical scaffolds is a key aspect of this research. While direct biological activity data for this compound is not available, its substituted benzonitrile core is present in a number of active compounds.

By systematically modifying the structure of this compound, for example, by introducing different substituents at the halogen positions, researchers could generate a library of new compounds. These compounds could then be screened for herbicidal, fungicidal, or insecticidal activity. The unique electronic and steric properties conferred by the bromo and iodo substituents could lead to novel modes of action or improved efficacy against specific agricultural pests.

Table 2: Potential Agrochemical Research Applications

| Research Area | Potential Role of this compound | Relevant Chemical Transformations |

| Herbicide Synthesis | Intermediate for building more complex molecules | Cross-coupling reactions, nitrile hydrolysis/reduction |

| Fungicide Development | Scaffold for creating new active ingredients | Nucleophilic aromatic substitution, derivatization of the nitrile group |

| Insecticide Research | Starting material for novel compound libraries | Selective functionalization at halogen positions |

Emerging Research Directions and Future Perspectives

High-Throughput Experimentation and Automated Synthesis in Discovery Platforms

The unique structural characteristics of 5-bromo-2-iodobenzonitrile, featuring two different halogen atoms with differential reactivity, make it an ideal candidate for high-throughput experimentation (HTE) and automated synthesis platforms. The distinct carbon-iodine and carbon-bromine bonds allow for selective and sequential functionalization, a key attribute in the rapid generation of diverse molecular libraries.